molecular formula C42H41IO3 B12591994 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene CAS No. 873111-58-1

1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene

Cat. No.: B12591994
CAS No.: 873111-58-1
M. Wt: 720.7 g/mol
InChI Key: VKCWPSZYKOGXQZ-UHFFFAOYSA-N
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Description

1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom and three butoxyphenyl ethynyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynyl Groups: The initial step involves the formation of ethynyl groups through the reaction of butoxyphenyl acetylene with a suitable base.

    Coupling Reactions: The final step involves coupling the ethynyl groups to the benzene ring using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the ethynyl groups.

    Coupling Reactions: The ethynyl groups can participate in further coupling reactions, forming more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene involves its interaction with molecular targets through its iodine and ethynyl groups. These interactions can lead to the formation of new chemical bonds or the alteration of existing ones, affecting the compound’s reactivity and properties. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene can be compared to other similar compounds, such as:

    1-Bromo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.

    1-Chloro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.

    1-Fluoro-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

CAS No.

873111-58-1

Molecular Formula

C42H41IO3

Molecular Weight

720.7 g/mol

IUPAC Name

1,2,4-tris[2-(4-butoxyphenyl)ethynyl]-5-iodobenzene

InChI

InChI=1S/C42H41IO3/c1-4-7-28-44-39-22-13-33(14-23-39)10-19-36-31-38(21-12-35-17-26-41(27-18-35)46-30-9-6-3)42(43)32-37(36)20-11-34-15-24-40(25-16-34)45-29-8-5-2/h13-18,22-27,31-32H,4-9,28-30H2,1-3H3

InChI Key

VKCWPSZYKOGXQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2C#CC3=CC=C(C=C3)OCCCC)I)C#CC4=CC=C(C=C4)OCCCC

Origin of Product

United States

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